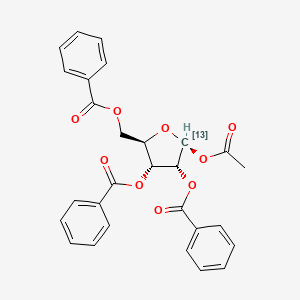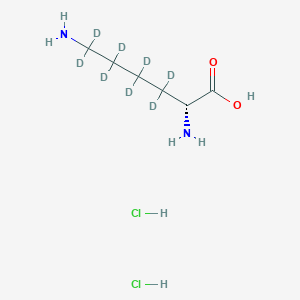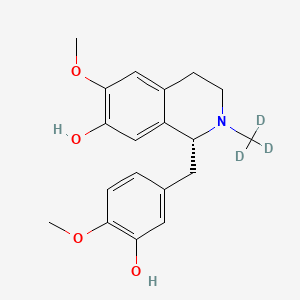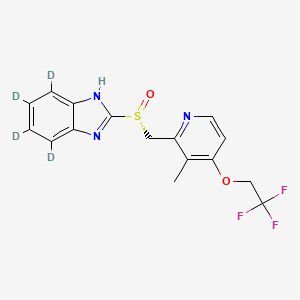
(R)-Lansoprazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
®-Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.
Applications De Recherche Scientifique
®-Lansoprazole-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability.
Mécanisme D'action
®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.
Omeprazole: Another proton pump inhibitor with a different chemical structure.
Pantoprazole: A related compound with distinct pharmacokinetic properties.
Uniqueness
®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C16H14F3N3O2S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
Clé InChI |
MJIHNNLFOKEZEW-ZQDMXDIISA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
SMILES canonique |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

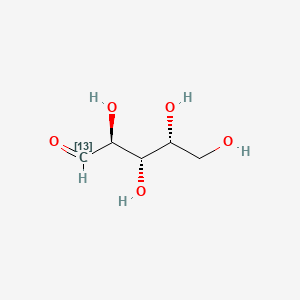
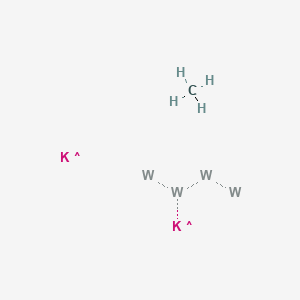
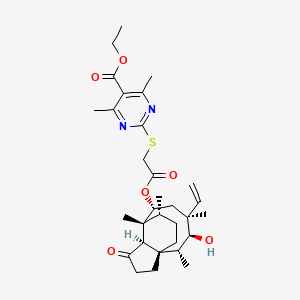
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
